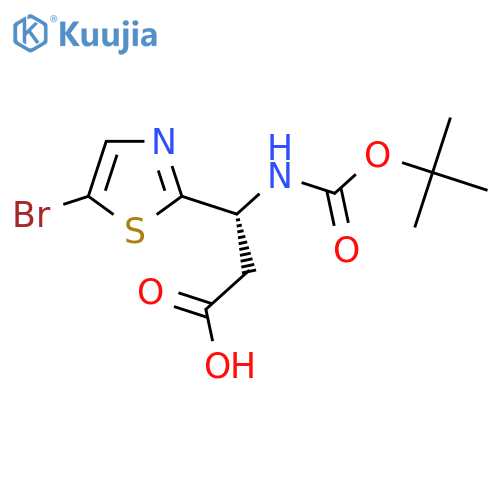Cas no 2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

2171142-89-3 structure
商品名:(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- EN300-1285678
- 2171142-89-3
-
- インチ: 1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)14-6(4-8(15)16)9-13-5-7(12)19-9/h5-6H,4H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1
- InChIKey: AKHJJSYPEYXJBL-ZCFIWIBFSA-N
- ほほえんだ: BrC1=CN=C([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)S1
計算された属性
- せいみつぶんしりょう: 349.99359g/mol
- どういたいしつりょう: 349.99359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 117Ų
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285678-100mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-500mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-10000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 10000mg |
$4236.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-1.0g |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285678-1000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-5000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-250mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-2500mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1285678-50mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 50mg |
$827.0 | 2023-10-01 |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
